molecular formula C16H22N4O5S B2418665 ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate CAS No. 1251690-16-0

ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate

Cat. No.: B2418665
CAS No.: 1251690-16-0
M. Wt: 382.44
InChI Key: AQIPAJCZVMOERL-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O5S and its molecular weight is 382.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 2-[8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c1-2-25-14(21)12-20-16(22)19-11-7-8-13(15(19)17-20)26(23,24)18-9-5-3-4-6-10-18/h7-8,11H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPAJCZVMOERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a complex organic compound belonging to the triazolopyridine derivatives class. This compound has garnered interest in pharmaceutical research due to its potential therapeutic properties and unique structural features that may contribute to various biological activities.

  • Molecular Formula : C16_{16}H22_{22}N4_{4}O5_{5}S
  • Molecular Weight : 382.44 g/mol
  • CAS Number : 1251690-16-0

The compound is synthesized through specific chemical reactions involving azepan-1-ylsulfonyl and triazolo-pyridine moieties. The synthesis typically requires controlled conditions and may utilize solvents such as dimethylformamide or dichloromethane.

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The triazole ring may facilitate binding through hydrogen bonding or π-stacking interactions. Further studies are needed to elucidate the precise mechanism of action and potential pharmacological effects on biological systems.

Anticancer Properties

Research has indicated that triazole-containing compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . this compound's interaction with cellular pathways involved in cancer progression remains an area for future investigation.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound often involves multiple steps requiring careful control of reaction conditions to optimize yields .
  • Biological Screening : In a broader context of related compounds, several derivatives have shown promising biological activities including antibacterial and antifungal effects . These findings underscore the potential of similar structures in drug development.

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